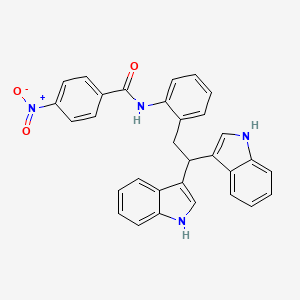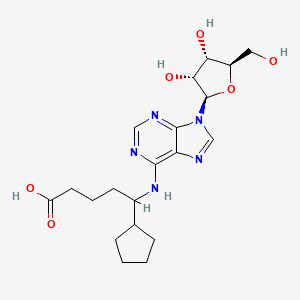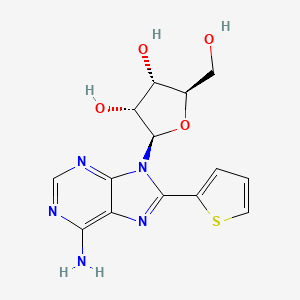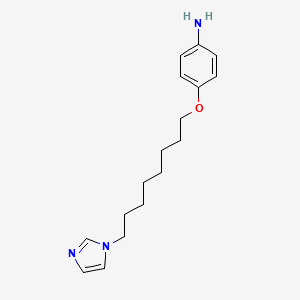
9H-Purin-6-amine, 2-chloro-9-((4-chlorophenyl)methyl)-N,N-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-9-(4-chlorobenzyl)-N,N-dimethyl-9H-purin-6-amine is a synthetic organic compound belonging to the purine class of molecules It is characterized by the presence of a chlorinated purine core, a chlorobenzyl group, and dimethylamine substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9-(4-chlorobenzyl)-N,N-dimethyl-9H-purin-6-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Purine Core: The purine core can be synthesized through a series of cyclization reactions involving appropriate starting materials such as formamide derivatives and amines.
Benzylation: The chlorobenzyl group is introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-9-(4-chlorobenzyl)-N,N-dimethyl-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Oxidized purine derivatives.
Reduction: Reduced purine derivatives.
Substitution: Substituted purine derivatives with various functional groups.
Applications De Recherche Scientifique
2-Chloro-9-(4-chlorobenzyl)-N,N-dimethyl-9H-purin-6-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Chloro-9-(4-chlorobenzyl)-N,N-dimethyl-9H-purin-6-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-9-(4-chlorobenzyl)-9H-purine: Lacks the dimethylamine groups.
9-Benzyl-9H-purine: Lacks both chlorine atoms and dimethylamine groups.
6-Chloro-9H-purine: Lacks the benzyl and dimethylamine groups.
Uniqueness
2-Chloro-9-(4-chlorobenzyl)-N,N-dimethyl-9H-purin-6-amine is unique due to the presence of both chlorobenzyl and dimethylamine groups, which confer distinct chemical and biological properties. This combination of substituents enhances its potential for diverse applications in scientific research and industry.
Propriétés
Numéro CAS |
115204-54-1 |
|---|---|
Formule moléculaire |
C14H13Cl2N5 |
Poids moléculaire |
322.2 g/mol |
Nom IUPAC |
2-chloro-9-[(4-chlorophenyl)methyl]-N,N-dimethylpurin-6-amine |
InChI |
InChI=1S/C14H13Cl2N5/c1-20(2)12-11-13(19-14(16)18-12)21(8-17-11)7-9-3-5-10(15)6-4-9/h3-6,8H,7H2,1-2H3 |
Clé InChI |
VBYFAOXBMSIIDE-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC(=NC2=C1N=CN2CC3=CC=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


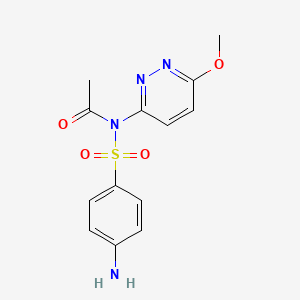
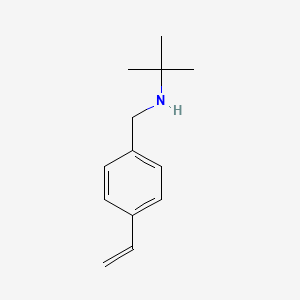
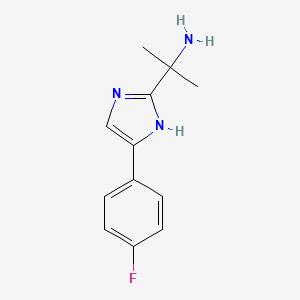



![9-Methyl-6-[(4-nitrophenyl)sulfanyl]-9H-purine](/img/structure/B12933278.png)


